![molecular formula C22H14F2N6O2S B2471188 2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 895002-68-3](/img/structure/B2471188.png)

2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

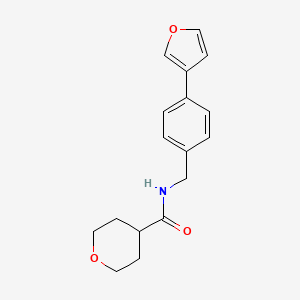

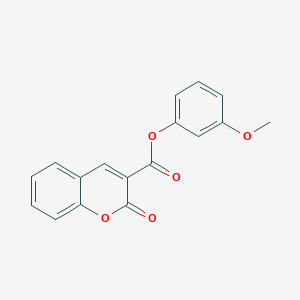

The compound “2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide” is a small molecule . It belongs to the class of organic compounds known as aryl-phenylketones, which are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyridine ring, a triazole ring, and a pyridazine ring, all connected in a specific arrangement . The exact 3D structure can be found in databases like DrugBank .Physical And Chemical Properties Analysis

The compound has a molecular weight of 442.439 and a chemical formula of C21H16F2N4O3S . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the sources I found.Aplicaciones Científicas De Investigación

Antitumor and Antiproliferative Activities

Research has indicated that derivatives similar to "2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide" exhibit potent antitumor activities. For instance, a study by Mohamed Fares et al. (2014) synthesized and evaluated pyrido[2,3-d]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines for their cytotoxic activity against cancer cell lines, revealing significant growth inhibitory activity, particularly through cell cycle arrest and apoptosis induction via caspase-3 dependent pathways (Fares et al., 2014).

Anti-HAV Activity

Compounds with a structure related to "this compound" have shown antiviral activities. A study by A. H. Shamroukh and Mohamed. A. Ali (2008) explored the synthesis of triazolo[4,3-b]pyridazine derivatives and their promising antiviral activity against hepatitis-A virus (HAV), highlighting the potential of these compounds in antiviral drug development (Shamroukh & Ali, 2008).

Enzyme Inhibition for Therapeutic Applications

Research into compounds structurally similar to "this compound" has also included the investigation of their potential as enzyme inhibitors for therapeutic purposes. A study by A. Alafeefy et al. (2015) assessed a series of sulfonamides, including triazolo and thiadiazinyl moieties, as inhibitors of carbonic anhydrase isozymes, crucial for developing therapies for conditions like glaucoma and cancer (Alafeefy et al., 2015).

Antimicrobial Evaluations

Compounds incorporating the triazolopyridazine structure have been evaluated for their antimicrobial properties. For example, a study conducted by O. Prakash et al. (2011) synthesized and assessed the antimicrobial activity of triazolopyridines, indicating potential as antimicrobial agents (Prakash et al., 2011).

Mecanismo De Acción

Target of Action

The compound’s primary targets are the c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancer .

Mode of Action

The compound interacts with its targets by binding to the c-Met and VEGFR-2 proteins, inhibiting their activity . This interaction results in the inhibition of the growth of cancer cells in a dose-dependent manner . The compound’s mode of action is similar to that of the lead compound foretinib .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation .

Pharmacokinetics

The compound’s excellent antiproliferative activities against various cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in the G0/G1 phase and induces late apoptosis of these cells . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .

Propiedades

IUPAC Name |

2,4-difluoro-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F2N6O2S/c23-16-6-8-20(18(24)12-16)33(31,32)29-17-5-1-3-14(11-17)19-7-9-21-26-27-22(30(21)28-19)15-4-2-10-25-13-15/h1-13,29H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPNBHQSHBFOSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F2N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2471105.png)

![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B2471106.png)

![8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2471114.png)

![2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2471116.png)

![N-Ethyl-N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2471120.png)

![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2471121.png)

![3-(4-Methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)